Bienvenue dans la boutique en ligne BenchChem!

6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid

Fragment-based drug discovery MtDHFR Molecular weight

The compound 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid (CAS 651004-85-2) belongs to the class of trifluoromethyl-substituted nicotinic acids bearing a 4-phenylthiazole moiety. It was identified as a fragment hit (Fragment 10) targeting Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) in an integrated fragment-based drug discovery campaign.

Molecular Formula C17H11F3N2O2S
Molecular Weight 364.3 g/mol
CAS No. 651004-85-2
Cat. No. B1607550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid
CAS651004-85-2
Molecular FormulaC17H11F3N2O2S
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1C2=NC(=CS2)C3=CC=CC=C3)C(=O)O)C(F)(F)F
InChIInChI=1S/C17H11F3N2O2S/c1-9-11(7-12(16(23)24)14(21-9)17(18,19)20)15-22-13(8-25-15)10-5-3-2-4-6-10/h2-8H,1H3,(H,23,24)
InChIKeyAXBBYZUKIKQBNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid (CAS 651004-85-2) – Fragment-Based MtDHFR Inhibitor Candidate


The compound 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid (CAS 651004-85-2) belongs to the class of trifluoromethyl-substituted nicotinic acids bearing a 4-phenylthiazole moiety. It was identified as a fragment hit (Fragment 10) targeting Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) in an integrated fragment-based drug discovery campaign [1]. Its X‑ray crystal structure in complex with MtDHFR has been deposited in the PDB (6VVB, resolution 1.45 Å), providing atomic-level details of its binding mode [2]. The compound is exclusively offered for research purposes and is not intended for therapeutic or veterinary use .

Why Generic Substitution of 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid is Not Straightforward


Within fragment-based screening libraries, compounds that appear superficially similar can display markedly different target engagement profiles due to subtle variations in substituent placement, electronic properties, and molecular shape. The combination of a trifluoromethyl group at the 2‑position, a 4‑phenylthiazole at the 5‑position, and a methyl group at the 6‑position of the nicotinic acid core in Fragment 10 generates a unique three-dimensional pharmacophore that cannot be replicated by simpler thiazole or nicotinic acid derivatives [1]. Even close structural analogues lacking the trifluoromethyl moiety have shown altered binding kinetics and thermal shifts against MtDHFR [2], underscoring the risk of assuming interchangeability without quantitative comparison evidence.

Quantitative Differentiation Evidence for 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid vs. Closest Fragment Candidates


Molecular Weight Differentiation vs. Fragment 1 and Fragment 11

Fragment 10 possesses a molecular weight of 364.34 Da, which is substantially higher than that of Fragment 1 (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid; MW ≈ 202.21 Da) and Fragment 11 (3-(piperidin-1-ylmethyl)benzoic acid; MW ≈ 219.28 Da). The higher molecular weight reflects the presence of the trifluoromethyl and phenylthiazole motifs, which contribute to additional binding interactions observed in the X‑ray structure (PDB 6VVB) [1][2].

Fragment-based drug discovery MtDHFR Molecular weight

Trifluoromethyl Substituent: Lipophilicity and Metabolic Stability Advantage over Non-Fluorinated Fragments

The presence of the trifluoromethyl group in Fragment 10 contributes to a calculated cLogP of approximately 3.5, which is higher than that of Fragment 1 (cLogP ≈ 1.8) and Fragment 11 (cLogP ≈ 2.1) [1]. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability by reducing electron density on the aromatic ring and increasing lipophilicity [2].

Trifluoromethyl Lipophilicity Metabolic stability

Hydrogen Bond Donor/Acceptor Profile Distinction from Fragment 17

Fragment 10 possesses 1 hydrogen bond donor (carboxylic acid) and 8 hydrogen bond acceptors (including the thiazole nitrogen, pyridine nitrogen, carboxylic oxygens, and fluorine atoms). In contrast, Fragment 17 (4-(trifluoromethyl)benzene-1,2-diamine) contains 4 hydrogen bond donors (two NH2 groups) and 6 acceptors. The distinct H‑bond profile of Fragment 10 permits interactions with the MtDHFR active site that differ from those of diamine-containing fragments, as evidenced by the distinct binding poses observed in the respective crystal structures [1][2].

Hydrogen bonding Fragment screening MtbDHFR

X-ray Crystallographic Resolution and Data Quality Superiority over Fragment 11

The co-crystal structure of Fragment 10 with MtDHFR was solved at a resolution of 1.45 Å (PDB 6VVB), whereas the co-crystal of Fragment 11 was solved at 2.01 Å (PDB 6VS9) [1]. The higher resolution of the Fragment 10 complex provides more accurate atomic positions for the ligand and bound water molecules, facilitating precise interpretation of binding interactions and enabling robust computational docking studies [2].

X-ray crystallography Structural resolution Fragment quality

Unique 4-Phenylthiazole Scaffold Differentiating Fragment 10 from All Other MtDHFR Fragment Hits

Among the 17 fragment hits identified in the Ribeiro et al. study, Fragment 10 is the only compound incorporating a 4‑phenylthiazole moiety [1]. This chemotype is absent in Fragment 1 (pyrazole), Fragment 11 (N‑methylpiperidine), and Fragment 17 (1,2‑diamino‑4‑(trifluoromethyl)benzene). The 4‑phenylthiazole ring in Fragment 10 engages in stacking interactions with Tyr 31 of MtDHFR, a contact that is not observed for the other fragment scaffolds [2].

4-Phenylthiazole Chemotype novelty MtbDHFR

Recommended Research and Industrial Application Scenarios for 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid


Fragment-Based Lead Optimization Programs Targeting MtDHFR

The quantitative differentiation in molecular weight, H‑bond profile, and the presence of a unique 4‑phenylthiazole scaffold make Fragment 10 an ideal starting point for structure‑guided elaboration campaigns. The high‑resolution co‑crystal structure (1.45 Å) provides a precise template for rational design of analogues that can exploit the stacking interaction with Tyr 31 [1]. Procurement for fragment‑to‑lead studies should prioritize Fragment 10 over Fragment 1 or 11 when the goal is to explore novel binding modes against MtDHFR [2].

Selectivity Profiling Against Human DHFR and Other Folate Pathway Enzymes

The distinct H‑bond donor/acceptor profile of Fragment 10, combined with its cLogP value (~3.5), suggests a potential for differential binding kinetics compared to hydrophilic fragments. Researchers can use Fragment 10 to probe DHFR isoform selectivity, as its lipophilic nature may influence off‑target binding differently than Fragment 17 [1]. Procurement for counter‑screening panels should include Fragment 10 alongside Fragment 17 to establish structure‑selectivity relationships [2].

Computational Docking and Pharmacophore Model Development

With a high‑quality X‑ray structure (PDB 6VVB, 1.45 Å) available, Fragment 10 serves as a reliable input for docking-based virtual screening and pharmacophore generation. The resolution advantage over Fragment 11 (0.56 Å better) ensures that derived computational models are based on more accurate ligand geometry and water network data, reducing false‑positive rates in hit identification campaigns [1].

Synthetic Chemistry Evaluation and Initial Structure-Activity Relationship (SAR) Studies

The modular structure of Fragment 10—with a nicotinic acid core, a phenylthiazole substituent, and a trifluoromethyl group—provides multiple vectors for parallel synthesis. The quantitative physicochemical descriptors (MW, cLogP, HBD/HBA) facilitate property‑based design of focused libraries. Procurement for SAR exploration should preferentially select Fragment 10 over Fragment 1 when the research goal involves systematic variation of the trifluoromethyl or thiazole moieties [1][2].

Quote Request

Request a Quote for 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.